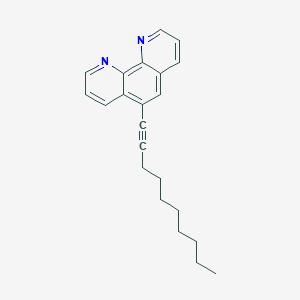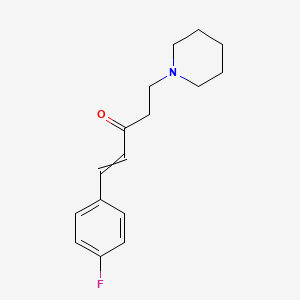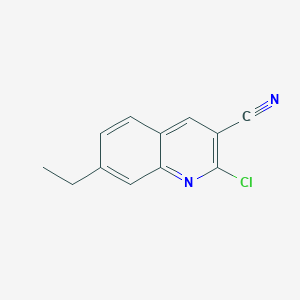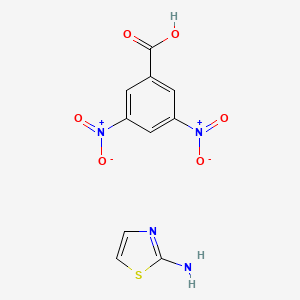
5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane ring and an ethoxyacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.
Thiophene Ring Substitution: The thiophene ring is then substituted with the dioxolane ring through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxyacetyl Group: The ethoxyacetyl group is introduced via an esterification reaction, where the thiophene derivative is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetyl group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amine or thiol-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-acetylthiophene: Lacks the ethoxy group, leading to different reactivity and applications.
2-(Ethoxyacetyl)thiophene: Does not contain the dioxolane ring, resulting in distinct chemical properties.
Propiedades
Número CAS |
898772-35-5 |
|---|---|
Fórmula molecular |
C11H14O4S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethoxyethanone |
InChI |
InChI=1S/C11H14O4S/c1-2-13-7-8(12)9-3-4-10(16-9)11-14-5-6-15-11/h3-4,11H,2,5-7H2,1H3 |
Clave InChI |
FPCVFXJGGOJYTC-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)C1=CC=C(S1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
![(1S,5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-ol](/img/structure/B12617441.png)

![[4-[(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12617445.png)
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![1H-1,2,3-Triazole, 5-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12617449.png)
![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)

![Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate](/img/structure/B12617486.png)
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)


